2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
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Overview
Description
2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a methylamino group and a dioxaborolane moiety
Preparation Methods
The synthesis of 2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzoic acid core: This can be achieved through the oxidation of a suitable aromatic precursor.
Introduction of the methylamino group: This step often involves the use of methylamine under controlled conditions to ensure selective substitution.
Attachment of the dioxaborolane moiety: This is typically done through a coupling reaction using a boronic acid derivative and a suitable catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Coupling Reactions: The dioxaborolane moiety makes the compound suitable for Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium complexes).
Scientific Research Applications
2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has several scientific research applications:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
Medicinal Chemistry: It is explored for its potential biological activities and as a precursor for drug development.
Catalysis: The compound can act as a ligand in catalytic systems, enhancing the efficiency of various chemical reactions.
Mechanism of Action
The mechanism by which 2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid exerts its effects depends on the specific application. In organic synthesis, the dioxaborolane moiety facilitates coupling reactions by forming stable intermediates with transition metals. In medicinal chemistry, the methylamino group may interact with biological targets, influencing molecular pathways and cellular processes.
Comparison with Similar Compounds
Similar compounds to 2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid include:
2-(Amino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: Lacks the methyl group on the amino substituent.
2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Features a phenol group instead of a benzoic acid moiety.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: Lacks the methylamino substituent.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C14H20BNO4 |
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Molecular Weight |
277.13 g/mol |
IUPAC Name |
2-(methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
InChI |
InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)9-6-7-10(12(17)18)11(8-9)16-5/h6-8,16H,1-5H3,(H,17,18) |
InChI Key |
FFUKAOSOQKRHEW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)NC |
Origin of Product |
United States |
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